2-p-Tolyl-4H-isoquinoline-1,3-dione
Overview
Description
2-p-Tolyl-4H-isoquinoline-1,3-dione is a chemical compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Tolyl-4H-isoquinoline-1,3-dione typically involves the use of acryloyl benzamides as key substrates. These substrates undergo radical cascade reactions with different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions are designed to be simple, mild, green, and efficient, making the process environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process. This includes the use of metal catalysts or catalyst-free processes in water to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-p-Tolyl-4H-isoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include chiral phosphoric acids, which act as catalysts in enantioselective reactions . The conditions for these reactions are typically mild and designed to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, enantioselective aza-Friedel–Crafts reactions with indoles and pyrrole can yield isoquinoline-1,3-dione derivatives with high enantioselectivity .
Scientific Research Applications
2-p-Tolyl-4H-isoquinoline-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-p-Tolyl-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-p-Tolyl-4H-isoquinoline-1,3-dione include other isoquinoline derivatives, such as:
- 2-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 1,3(2H,4H)-Isoquinolinedione, 2-(4-methylphenyl)-
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the p-tolyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(4-methylphenyl)-4H-isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKALWHIBQTXTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395765 | |
Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676114 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73109-31-6 | |
Record name | 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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